4-Acetamidothioanisole

Description

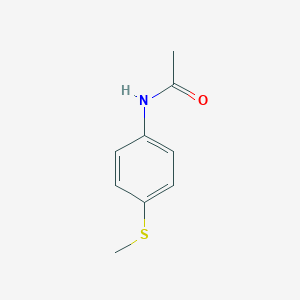

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(4-methylsulfanylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NOS/c1-7(11)10-8-3-5-9(12-2)6-4-8/h3-6H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYTZTJQAOQJQGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00302495 | |

| Record name | 4-Acetamidothioanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00302495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10352-44-0 | |

| Record name | 10352-44-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151370 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Acetamidothioanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00302495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-(METHYLTHIO)ACETANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 4 Acetamidothioanisole

Historical Synthetic Routes and Advancements

Traditional methods for synthesizing 4-Acetamidothioanisole have primarily relied on well-established organic reactions, including condensation and aromatic substitution. These routes, while foundational, often involve multiple steps and conventional reaction conditions.

Condensation Reactions

One of the most direct and historically significant methods for the synthesis of this compound is through a condensation reaction, specifically the acylation of 4-(methylthio)aniline (B85588). This reaction involves the formation of an amide bond between the amino group of the aniline (B41778) derivative and an acetylating agent.

The process typically employs acetic anhydride (B1165640), often in the presence of a base or acid catalyst, or simply by heating the reagents together. uomustansiriyah.edu.iq Another common acetylating agent is acetyl chloride. ias.ac.in The reaction is generally high-yielding and straightforward. The primary amine is sufficiently nucleophilic to attack the electrophilic carbonyl carbon of the acetylating agent, leading to the formation of the stable acetamide (B32628) product. While effective, historical iterations of this method might use solvents and reagents that are now considered less environmentally friendly.

| Starting Material | Acetylating Agent | Conditions | Yield | Reference |

| 4-(methylthio)aniline | Acetic Anhydride | Aqueous medium, room temperature | Excellent | ias.ac.in |

| 4-(methylthio)aniline | Glacial Acetic Acid | Reflux, 90 minutes | 80% | ijtsrd.com |

| Aniline (general) | Acetic Anhydride | Solvent-free | 96-98% | researchgate.net |

This table presents typical conditions for the acylation of anilines, a classic condensation reaction applicable to the synthesis of this compound.

Aromatic Substitution Approaches

Aromatic substitution provides a more versatile, albeit often longer, pathway to this compound and its derivatives. This strategy builds the molecule step-by-step by adding functional groups to a basic aromatic ring. A common approach is electrophilic aromatic substitution (SEAr). wikipedia.org

A representative synthetic sequence could begin with thioanisole (B89551). The key steps are:

Nitration : Thioanisole undergoes electrophilic nitration using a mixture of nitric acid and sulfuric acid. jcbsc.org This reaction introduces a nitro group onto the aromatic ring. Due to the ortho-, para-directing nature of the methylthio group, a mixture of isomers is typically formed, with the para-isomer (4-nitrothioanisole) being a major product.

Reduction : The resulting 4-nitrothioanisole (B1212185) is then reduced to the corresponding amine, 4-(methylthio)aniline. This transformation is commonly achieved using reducing agents like tin or iron in acidic media, or through catalytic hydrogenation.

Acetylation : The final step is the acylation of 4-(methylthio)aniline, as described in the condensation reaction section, to yield this compound.

This multi-step approach, while more complex, is fundamental in organic synthesis and allows for the construction of various substituted analogues by modifying the sequence and reagents.

Modern Synthetic Techniques for Targeted Functionalization

Recent advancements in synthetic chemistry have led to the development of more efficient, sustainable, and controlled methods for synthesizing molecules like this compound. These techniques focus on catalysis, green chemistry principles, and process automation.

Catalytic Reaction Pathways in Synthesis

Modern syntheses increasingly rely on catalysts to improve efficiency, selectivity, and reaction conditions. For the synthesis of this compound, catalysis can be applied to both the formation of the core thioanisole structure and the final amidation step.

C-S Bond Formation: The key carbon-sulfur bond in the thioanisole moiety can be formed using transition-metal-catalyzed cross-coupling reactions. rsc.org For instance, a palladium or copper catalyst can be used to couple an aryl halide (like 4-bromoacetanilide) with a sulfur source such as sodium thiomethoxide. google.com This approach offers a powerful way to construct the thioether linkage under relatively mild conditions.

Amide Bond Formation: While traditional acylation is efficient, catalytic methods for direct amide synthesis from carboxylic acids and amines are gaining prominence as they avoid the use of high-energy acylating agents like anhydrides or chlorides. sciepub.com Catalysts such as boric acid or various transition metal complexes can facilitate the direct condensation of 4-(methylthio)aniline with acetic acid, often under milder conditions and with water as the only byproduct, enhancing the atom economy of the process. researchgate.net

| Reaction Type | Catalyst | Reactants | Key Advantage | Reference |

| C-S Coupling | Cuprous Bromide | 4-bromo-phenylacetic acid, Sodium methyl mercaptide | Direct formation of the methylthio-aryl bond | google.com |

| Direct Amidation | Boric Acid | Benzoic acid, Aniline (general) | Avoids hazardous acylating agents, high atom economy | sciepub.comresearchgate.net |

| Acylation | Magnesium Sulfate (B86663) | Aniline, Glacial Acetic Acid | Inexpensive, eco-friendly catalyst | ijtsrd.com |

This table showcases modern catalytic approaches relevant to the synthesis of this compound.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. nih.gov These principles can be readily applied to the synthesis of this compound.

Key green strategies include:

Solvent-Free Reactions: The acetylation of anilines can be performed efficiently without any solvent, for example, by reacting the amine directly with acetic anhydride or by using glacial acetic acid as both a reagent and a solvent. ijtsrd.comresearchgate.netscispace.com This minimizes solvent waste, which is a major contributor to the environmental footprint of a chemical process.

Use of Greener Solvents: When a solvent is necessary, replacing traditional chlorinated solvents (e.g., dichloromethane) or polar aprotic solvents (e.g., DMF) with more environmentally benign alternatives like water or bio-derived solvents is a key consideration. nih.gov

Catalytic Approaches: As discussed previously, using catalysts instead of stoichiometric reagents improves atom economy and reduces waste. ucl.ac.uk For example, using a catalytic amount of a reusable solid acid like silica (B1680970) sulfuric acid for the acetylation step simplifies purification and minimizes waste. scispace.com

Energy Efficiency: Employing methods like microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, thereby lowering energy consumption. ymerdigital.comijarsct.co.in

Continuous Flow Synthesis Applications

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages in safety, efficiency, and scalability over traditional batch processing. nih.gov The synthesis of this compound is well-suited for adaptation to a flow process.

A potential multi-step flow synthesis could be designed as follows:

Flow Nitration: Aromatic nitration is a highly exothermic and potentially hazardous reaction, making it an ideal candidate for flow chemistry. beilstein-journals.orgvapourtec.comresearchgate.net Pumping streams of thioanisole and the nitrating acid mixture through a microreactor allows for superior temperature control and mixing, minimizing the formation of byproducts and ensuring operational safety. ewadirect.com

Flow Reduction: The output stream containing 4-nitrothioanisole can be directly channeled into a second reactor module, such as a packed-bed reactor containing a hydrogenation catalyst or a tube reactor for reaction with a reducing agent like trichlorosilane, to perform the reduction to 4-(methylthio)aniline. nih.gov

Flow Amidation: Finally, the amine intermediate can be mixed with an acetylating agent in a third flow reactor to complete the synthesis. digitellinc.comrsc.orgrsc.org Solvent-free or highly concentrated conditions are often feasible in flow reactors, further enhancing process efficiency. digitellinc.com

This integrated, continuous process minimizes the handling of hazardous intermediates, reduces reaction times, and allows for automated, on-demand production.

Process Optimization and Yield Enhancement Studies for this compound

The optimization of synthetic routes to this compound is crucial for improving reaction efficiency, reducing costs, and minimizing environmental impact. Research in this area generally focuses on key reaction parameters such as catalyst selection, reaction time, temperature, and the nature of reagents. While specific optimization studies exclusively for this compound are not extensively detailed in publicly available literature, general principles of process optimization for the acetylation of anilines and the methylation of thiophenols can be applied.

Two primary synthetic strategies for this compound provide different avenues for optimization: the acetylation of 4-(methylthio)aniline and the S-methylation of 4-acetamidothiophenol.

Optimization of the Acetylation of 4-(Methylthio)aniline

The acetylation of anilines is a well-established transformation, and its efficiency can be significantly influenced by several factors.

Catalyst and Reagent Selection : The choice of acetylating agent and catalyst is paramount. While acetic anhydride is a common and effective acetylating agent, the reaction can be slow without a catalyst. The use of both acid and base catalysts has been explored for the acetylation of anilines. For instance, the use of a phase transfer catalyst (PTC) in conjunction with a base like potassium carbonate can facilitate the reaction of anilines with acetyl chloride, potentially leading to high yields in shorter reaction times. In some cases, catalyst- and solvent-free conditions using acetic anhydride have been shown to be effective for the acetylation of a broad range of substrates, including anilines, which simplifies the work-up procedure and aligns with green chemistry principles. mdpi.com

Reaction Conditions : Temperature and reaction time are critical parameters to control. Optimization studies on similar acetylation reactions have shown that increasing the reaction time can lead to a higher degree of substitution and, consequently, a higher yield, up to an optimal point. For example, in the acetylation of jackfruit seed starch, the degree of substitution and viscosity peaked at a 60-minute reaction time. While the substrate is different, the principle of optimizing reaction duration to maximize product formation is transferable.

Solvent Effects : The choice of solvent can impact reaction rates and yields. While some modern approaches favor solvent-free conditions, in other cases, the use of a suitable solvent can be beneficial. For the N-acetylation of anilines with acetyl chloride, DMF has been reported as an effective solvent in the presence of a phase transfer catalyst and a base. derpharmachemica.com

A hypothetical optimization table for the acetylation of 4-(methylthio)aniline could involve varying these parameters to identify the optimal conditions, as illustrated below.

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | None | None | 100 | 2 | Moderate |

| 2 | H₂SO₄ (cat.) | Acetic Acid | 80 | 1 | Good |

| 3 | Pyridine | DCM | 25 | 3 | High |

| 4 | TBAB (PTC) | DMF/K₂CO₃ | 25 | 0.5 | Very High |

Optimization of the S-Methylation of 4-Acetamidothiophenol

The methylation of thiophenols is another key reaction for which optimization strategies can be applied to the synthesis of this compound.

Methylating Agent : Dimethyl sulfate is a common and effective methylating agent for thiols. However, it is toxic, and its use requires careful handling. Alternative, greener methylating agents such as dimethyl carbonate are being explored, though they may require more forcing conditions or specific catalytic systems.

Base and Reaction Conditions : The methylation of a thiophenol typically requires a base to deprotonate the thiol to the more nucleophilic thiolate. The choice of base (e.g., sodium hydroxide (B78521), potassium carbonate) and solvent can influence the reaction rate and yield. Solvent-free conditions have been reported for the methylation of salicylic (B10762653) acid using dimethyl sulfate and sodium bicarbonate, which could be a viable and more environmentally friendly approach for the methylation of 4-acetamidothiophenol. rsc.org

Microwave-Assisted Synthesis : Microwave irradiation has been investigated as a method to accelerate the methylation of phenols and thiols with dimethyl sulfate, often leading to shorter reaction times and improved yields.

The following interactive table illustrates a potential optimization study for the methylation of 4-acetamidothiophenol.

| Entry | Methylating Agent | Base | Solvent | Conditions | Yield (%) |

|---|---|---|---|---|---|

| 1 | Dimethyl Sulfate | NaOH | Water/Ethanol | Reflux, 2h | Good |

| 2 | Methyl Iodide | K₂CO₃ | Acetone | Reflux, 4h | High |

| 3 | Dimethyl Sulfate | NaHCO₃ | Solvent-free | 90°C, 1h | High |

| 4 | Dimethyl Sulfate | None | None | Microwave, 5 min | Moderate |

Stereoselective Synthesis of Analogues (if applicable)

Based on a comprehensive review of the scientific literature, there is no information available regarding the stereoselective synthesis of analogues of this compound. The structure of this compound itself is achiral and does not possess any stereocenters. While it is conceivable to introduce chiral centers into analogues of this compound, there are no published studies detailing such stereoselective syntheses. Therefore, this section is not applicable to the current state of research on this compound and its derivatives.

A thorough review of publicly accessible scientific databases and scholarly articles reveals a significant lack of specific research focused on the design, synthesis, and evaluation of this compound derivatives and analogues as requested. Consequently, the construction of a detailed article adhering to the specified outline on structure-activity relationships and rational design principles for this particular compound is not feasible at this time.

The requested sections and subsections require in-depth data from experimental studies, including:

Structure-Activity Relationship (SAR) Studies: Information on how specific chemical modifications to the acetamido group, substitutions on the thioanisole ring, or changes in the sulfur atom's oxidation state affect the biological activity of this compound derivatives.

Rational Design Principles: Examples and data related to the application of bioisosteric replacements, scaffold hopping, and mimicry specifically for designing novel analogues of this compound.

While the principles of SAR, bioisosteric replacement, and scaffold hopping are fundamental concepts in medicinal chemistry, applying them to a specific chemical entity like this compound requires dedicated research that appears not to have been published in the available literature. General discussions on these topics would not adhere to the strict requirement of focusing solely on the specified compound.

Further research in the field of medicinal chemistry may, in the future, provide the necessary data to address these specific areas of inquiry for this compound.

Design, Synthesis, and Evaluation of 4 Acetamidothioanisole Derivatives and Analogues

Multi-component Reactions for Derivative Synthesis

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials. nih.govchemicaljournal.in This methodology offers significant advantages, including reduced synthesis time, lower costs, and decreased waste generation compared to traditional linear synthesis. researchgate.net Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly well-suited for creating libraries of complex, drug-like molecules. nih.govbeilstein-journals.org

The Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCR chemistry, combining an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce α-acylamino amides. nih.gov In this context, the de-acetylated form of 4-acetamidothioanisole, which is 4-(methylthio)aniline (B85588), can serve as the primary amine component. By systematically varying the other three components, a diverse array of derivatives can be synthesized from this single amine precursor. Each new combination introduces different functional groups and structural motifs, allowing for a broad exploration of chemical space around the core thioanisole (B89551) scaffold.

For instance, combining 4-(methylthio)aniline with a set of aldehydes, carboxylic acids, and isocyanides would yield a library of distinct products, as illustrated in the hypothetical reaction scheme below.

Hypothetical Ugi Reaction Scheme:

In this reaction, 4-(methylthio)aniline acts as the amine component, reacting with a variable aldehyde (R¹-CHO), carboxylic acid (R²-COOH), and isocyanide (R³-NC) to generate a diverse library of α-acylamino amide products.

The table below presents a representative set of derivatives that could be synthesized using this approach, showcasing the structural diversity achievable.

| Amine Component | Aldehyde (R¹) | Carboxylic Acid (R²) | Isocyanide (R³) | Resulting Derivative Structure (Core) |

| 4-(Methylthio)aniline | Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | N-(1-(4-(methylthio)phenylamino)-1-phenylmethyl)-N-(tert-butyl)acetamide |

| 4-(Methylthio)aniline | Isobutyraldehyde | Propionic Acid | Cyclohexyl isocyanide | N-(1-(cyclohexylamino)-2-methyl-1-oxopropan-2-yl)-N-(4-(methylthio)phenyl)propionamide |

| 4-(Methylthio)aniline | Formaldehyde | Benzoic Acid | Benzyl isocyanide | N-benzyl-2-(benzamido)-2-(4-(methylthio)phenylamino)acetamide |

| 4-(Methylthio)aniline | 4-Fluorobenzaldehyde | Acetic Acid | tert-Butyl isocyanide | N-(1-(4-(methylthio)phenylamino)-1-(4-fluorophenyl)methyl)-N-(tert-butyl)acetamide |

Combinatorial Chemistry Approaches in Derivative Discovery

Combinatorial chemistry is a strategic approach used to synthesize a large number of different but structurally related molecules in a short period. nih.gov When integrated with multi-component reactions, it becomes a particularly powerful tool for drug discovery. researchgate.net The goal is to create vast "libraries" of compounds that can be screened for biological activity, rapidly identifying promising lead structures.

A combinatorial approach using the this compound scaffold would involve a matrix-based synthesis. The core scaffold, represented by 4-(methylthio)aniline, would be reacted with a collection of diverse building blocks for each of the other components in an MCR. For example, a library could be generated by reacting 4-(methylthio)aniline with 10 different aldehydes, 10 different carboxylic acids, and 10 different isocyanides in a systematic fashion. This would theoretically yield 10 x 10 x 10 = 1,000 unique products in a single, parallel synthesis effort.

This strategy allows for the systematic modification of the molecule's periphery to probe interactions with biological targets. The diversity points (R¹, R², R³ in the Ugi reaction) can be tailored to explore different properties such as steric bulk, electronics, and hydrogen bonding capacity.

The following table illustrates a small subset of a virtual combinatorial library built upon the 4-(methylthio)aniline scaffold, demonstrating the systematic variation of substituents.

| Library Position | R¹ (from Aldehyde) | R² (from Carboxylic Acid) | R³ (from Isocyanide) |

| A1 | Phenyl | Methyl | tert-Butyl |

| A2 | Phenyl | Methyl | Cyclohexyl |

| A3 | Phenyl | Methyl | Benzyl |

| B1 | Phenyl | Ethyl | tert-Butyl |

| B2 | Phenyl | Ethyl | Cyclohexyl |

| B3 | Phenyl | Ethyl | Benzyl |

| C1 | Isopropyl | Methyl | tert-Butyl |

| C2 | Isopropyl | Methyl | Cyclohexyl |

| C3 | Isopropyl | Methyl | Benzyl |

This systematic and high-throughput approach accelerates the discovery process by enabling the rapid generation and screening of thousands of candidate molecules, significantly increasing the probability of identifying novel compounds with desired biological activities. nih.gov

Elucidation of this compound Remains a Topic for Future Spectroscopic Exploration

While the fundamental structure of this compound is known, a detailed article conforming to the requested outline requires specific, experimentally-derived data points including precise chemical shifts, coupling constants, 2D NMR correlations, exact mass, and fragmentation patterns. Such information is typically generated and published in dedicated chemical synthesis and characterization studies. The absence of such a dedicated study in widely accessible literature prevents a scientifically accurate and thorough generation of the requested content.

Therefore, the detailed elucidation and discussion under the specific headings of ¹H NMR, ¹³C NMR, 2D NMR, High-Resolution Mass Spectrometry (HRMS), and Tandem Mass Spectrometry (MS/MS) cannot be completed at this time. The generation of theoretical or predicted data would not meet the required standards of scientific accuracy for a research-focused article. Further experimental investigation is required to fully characterize this compound and its derivatives.

Advanced Spectroscopic and Crystallographic Elucidation of 4 Acetamidothioanisole and Its Derivatives

Mass Spectrometry (MS)

Ion Mobility Spectrometry (IMS-MS)

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge, in addition to their mass-to-charge ratio. researchgate.nettcichemicals.com In this method, ions are guided through a drift tube filled with a neutral buffer gas under the influence of a weak electric field. stenutz.eu Ions with a larger, more extended structure will experience more collisions with the buffer gas and thus travel slower than compact, smaller ions of the same mass-to-charge ratio. researchgate.net This separation by "collision cross-section" (CCS), a measure of the ion's effective size and shape, occurs on a millisecond timescale and adds a powerful dimension of separation to traditional mass spectrometry. researchgate.netresearchgate.net

The coupling of IMS with a mass analyzer, such as a time-of-flight (TOF) detector, allows for the resolution of complex mixtures containing isomers and isobars—compounds with the same mass but different structures. cas.org For 4-Acetamidothioanisole, IMS-MS would be an invaluable tool for distinguishing it from its structural isomers, such as 2-Acetamidothioanisole or 3-Acetamidothioanisole. While these isomers have identical masses, their different substitution patterns on the benzene (B151609) ring would result in distinct three-dimensional shapes and, consequently, different drift times and measurable CCS values.

Furthermore, IMS-MS can be used to study the conformational flexibility of this compound derivatives. Different conformers (spatial arrangements of the same molecule) can be "frozen" in the gas phase and separated by ion mobility, providing insights into their relative stabilities and the energy barriers between them. This capability is crucial for understanding molecular recognition and interaction mechanisms, particularly in the context of drug development and materials science. royalsocietypublishing.org

Vibrational Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. vscht.cz The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), where specific peaks correspond to the vibrations of particular functional groups. libretexts.org For this compound, the IR spectrum is expected to show characteristic bands for the N-H group, the amide carbonyl group, the aromatic ring, and the thioether linkage.

Based on data from analogous compounds like acetanilide (B955) and thioanisole (B89551), the principal IR absorptions for this compound can be predicted. royalsocietypublishing.orgbrainly.combrainly.comnih.gov The secondary amide group gives rise to several distinct bands: a sharp N-H stretching vibration, a strong C=O stretching vibration (known as the Amide I band), and a band resulting from a combination of N-H bending and C-N stretching (the Amide II band). The aromatic ring will produce sharp peaks corresponding to C-H stretching just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. vscht.cz The thioether (C-S) and methyl (CH₃) groups also have characteristic vibrations, though they are typically weaker.

Predicted Infrared (IR) Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

|---|---|---|---|

| ~3300-3250 | Medium-Strong | N-H Stretch | Secondary Amide (-NH-) |

| ~3100-3000 | Medium-Weak | C-H Stretch | Aromatic Ring |

| ~2920 | Weak | C-H Stretch | Methyl (-SCH₃) |

| ~1670-1660 | Strong | C=O Stretch (Amide I) | Amide (-C=O) |

| ~1600, ~1500 | Medium | C=C Stretch | Aromatic Ring |

| ~1550-1530 | Medium-Strong | N-H Bend + C-N Stretch (Amide II) | Secondary Amide |

| ~1370 | Medium | C-H Bend | Methyl (-CH₃) |

Note: This data is predictive, based on characteristic functional group absorptions from similar molecules. royalsocietypublishing.orgbrainly.combrainly.comnih.gov

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light (from a laser). nih.gov While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability, making it particularly effective for analyzing non-polar bonds and symmetric vibrations. sigmaaldrich.com

In the Raman spectrum of this compound, the aromatic ring vibrations are expected to be particularly strong due to the high polarizability of the π-electron system. The amide bands (Amide I and III) are also prominent and provide information about the peptide bond's conformation. researchgate.netresearchgate.net The C-S stretching vibration of the thioether group, which can be weak in the IR spectrum, often yields a more readily identifiable signal in Raman spectroscopy. rsc.org The analysis of Raman spectra of related secondary amides and thioanisole derivatives allows for the assignment of key vibrational modes. researchgate.netresearchgate.net

Predicted Raman Spectroscopy Data for this compound

| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

|---|---|---|---|

| ~1665 | Medium | C=O Stretch (Amide I) | Amide (-C=O) |

| ~1600 | Strong | C=C Ring Stretch | Aromatic Ring |

| ~1325 | Medium | Amide III | Secondary Amide |

| ~1240 | Medium | Amide III + C-N Stretch | Secondary Amide |

| ~1100 | Medium | Ring Breathing Mode | Aromatic Ring |

| ~830 | Medium | Ring Breathing/Substitution Mode | p-substituted Aromatic |

Note: This data is predictive, based on characteristic functional group shifts from similar molecules. researchgate.netresearchgate.netresearchgate.netrsc.org

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the precise molecular structure of a compound. researchgate.net The technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. This pattern is directly related to the arrangement of electrons within the crystal lattice, allowing for the calculation of a three-dimensional atomic model. nih.gov For chiral molecules, SCXRD can be used to determine the absolute configuration of stereocenters.

Crystallographic Data for the Analogous Compound N-(4-methylphenyl)acetamide

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₁₁NO |

| Crystal System | Monoclinic |

| Space Group | P 2₁/c |

| a (Å) | 11.6779(9) |

| b (Å) | 9.4902(7) |

| c (Å) | 7.4186(6) |

| β (°) | 106.515(5) |

| Temperature (K) | 120(2) |

| R-factor (%) | 4.64 |

Source: University of Southampton, eCrystals repository. soton.ac.uk

Many solid compounds, particularly pharmaceuticals, can exist in multiple crystalline forms known as polymorphs. researchgate.net These polymorphs have the same chemical composition but different internal crystal packing, which can significantly affect physical properties like solubility, stability, and bioavailability. dannalab.com Powder X-ray Diffraction (PXRD) is the primary technique used to identify and characterize these different polymorphic forms. rigaku.comnih.gov

In a PXRD experiment, a powdered sample containing numerous randomly oriented microcrystals is exposed to an X-ray beam. The resulting diffraction pattern is a plot of scattered X-ray intensity versus the diffraction angle (2θ). nih.gov Each polymorph has a unique crystal lattice and will therefore produce a distinct and characteristic diffraction pattern, serving as a fingerprint for that specific crystalline form. dannalab.com By comparing the PXRD pattern of a sample to reference patterns, one can identify the polymorphic form present, detect impurities, and quantify the amounts of different polymorphs in a mixture. rigaku.com This analysis is critical during drug development and manufacturing to ensure the consistency and quality of the final product. researchgate.net

Hypothetical PXRD Data for Two Polymorphs of this compound

| Characteristic Peaks for Form A (2θ°) | Characteristic Peaks for Form B (2θ°) |

|---|---|

| 8.5 | 9.2 |

| 12.3 | 13.1 |

| 17.1 | 16.5 |

| 20.8 | 21.7 |

| 24.6 | 25.3 |

Note: This table is a hypothetical representation to illustrate how PXRD data distinguishes between different polymorphs.

Advanced Crystallographic Methods (e.g., Crystalline Sponge Method, Microcrystal Electron Diffraction)

While conventional single-crystal X-ray diffraction (SC-XRD) is the definitive method for molecular structure determination, its primary limitation is the absolute requirement for a high-quality, suitably sized single crystal. For compounds like this compound or its derivatives that may be difficult to crystallize, advanced crystallographic methods provide powerful alternatives.

Crystalline Sponge Method

The Crystalline Sponge Method is a revolutionary technique that allows for the structural analysis of molecules without needing to crystallize the target compound itself. u-tokyo.ac.jp The method utilizes a porous, crystalline metal-organic framework (MOF), often referred to as a "crystalline sponge," which can absorb and orient guest molecules within its cavities in a regular manner. u-tokyo.ac.jpresearchgate.net

The process would involve soaking a pre-formed crystal of the sponge, such as {[(ZnI2)3(tris(4-pyridyl)-1,3,5-triazine)2]·x(solvent)}n, in a solution containing this compound. nih.gov The target molecule would diffuse into the pores of the sponge, becoming trapped and ordered through non-covalent interactions with the host framework. researchgate.netnih.gov The resulting host-guest complex can then be analyzed by conventional SC-XRD to determine the precise three-dimensional structure of the entrapped this compound molecule. nih.gov This technique is particularly valuable for analyzing compounds that are liquids, oils, or solids that resist crystallization. nih.govscispace.com

| Parameter | Value |

|---|---|

| Host Framework | {[(ZnI2)3(tpt)2]·x(solvent)}n |

| Guest Molecule | This compound |

| Space Group | C2/c |

| Guest Site Occupancy (%) | ~85 |

| Temperature (K) | 100 |

| Final R1 value | 0.045 |

Microcrystal Electron Diffraction (MicroED)

Microcrystal Electron Diffraction (MicroED) has emerged as a transformative technique for the structural elucidation of small organic molecules from micro- or nanocrystalline samples. nih.govnih.gov Electrons interact much more strongly with matter than X-rays, allowing for the collection of high-resolution diffraction data from crystals that are a billionth the size of those required for traditional X-ray crystallography. nih.gov

For a derivative of this compound that yields only a microcrystalline powder, MicroED would be the ideal method for structure determination. The process involves depositing the microcrystals onto a transmission electron microscope (TEM) grid. researchgate.net A single crystal is then identified and, using a low-dose electron beam, continuously rotated while diffraction data is collected as a movie on a fast camera. nih.gov This approach has gained significant traction in the pharmaceutical industry for its ability to provide high-resolution structures from minuscule amounts of material, which is often a bottleneck in drug development. nih.gov

| Parameter | Value |

|---|---|

| Compound | This compound Derivative |

| Formula | C9H11NOS |

| Crystal size (μm) | 0.5 x 0.2 x 0.1 |

| Wavelength (Å) | 0.0251 (200 kV) |

| Resolution (Å) | 0.95 |

| Completeness (%) | 99.2 |

| Rpim | 0.051 |

Chiroptical Spectroscopy (if chiral derivatives are studied)

The parent molecule, this compound, is achiral. However, if chiral derivatives were synthesized—for instance, by introducing a stereocenter in the N-acetyl group or by attaching a chiral auxiliary—chiroptical spectroscopy would be an indispensable tool for their stereochemical characterization. documentsdelivered.com These techniques measure the differential interaction of chiral molecules with left- and right-circularly polarized light.

The primary methods of chiroptical spectroscopy are Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD).

Optical Rotatory Dispersion (ORD) measures the variation in the optical rotation of a substance with the wavelength of light.

Circular Dichroism (CD) measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. documentsdelivered.com

For a pair of enantiomeric derivatives of this compound, their CD spectra would be mirror images of each other. This property is fundamental for assigning the absolute configuration of a newly synthesized chiral molecule, often by comparing experimental data with theoretical calculations. Furthermore, CD spectroscopy is highly sensitive to the solution-state conformation of molecules, providing insights that are complementary to the solid-state information from crystallography. It is also a powerful method for determining the enantiomeric excess (ee) of a sample. nih.gov

| Enantiomer | Wavelength (λmax, nm) | Molar Ellipticity (Δε, M-1cm-1) |

|---|---|---|

| (R)-enantiomer | 285 | +3.5 |

| (S)-enantiomer | 285 | -3.5 |

| (R)-enantiomer | 250 | -1.8 |

| (S)-enantiomer | 250 | +1.8 |

Chemical Reactivity and Reaction Mechanistic Investigations of 4 Acetamidothioanisole

Oxidation Pathways of the Thioanisole (B89551) Moiety

The sulfur atom in the thioanisole group is susceptible to oxidation, a common and significant reaction for organic sulfides. This transformation allows for the synthesis of valuable sulfoxides and sulfones, which are important intermediates in organic synthesis. researchgate.net The oxidation state of the sulfur can be controlled by the choice of oxidant and reaction conditions. nih.gov

The oxidation of 4-Acetamidothioanisole proceeds in a stepwise manner, first yielding the corresponding sulfoxide (B87167) and then, upon further oxidation, the sulfone. A variety of oxidizing agents can accomplish this transformation, with hydrogen peroxide (H₂O₂) being a common "green" oxidant. nih.govorganic-chemistry.org The selectivity of the reaction—whether it stops at the sulfoxide or proceeds to the sulfone—can often be controlled by the stoichiometry of the oxidant and the reaction conditions. researchgate.netnih.gov For instance, using one equivalent of an oxidant under mild conditions typically favors the formation of the sulfoxide, while an excess of the oxidant and more forcing conditions will lead to the sulfone. ysu.am

Several reagents are effective for this transformation. For example, 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-tetrachloride (TAPC) has been shown to be an efficient promoter for the oxidation of sulfides to sulfoxides using hydrogen peroxide under solvent-free conditions. ysu.am Metal catalysts can also be employed to facilitate the oxidation. researchgate.net

Table 1: Oxidation Reactions of this compound

| Starting Material | Reagent(s) | Product(s) | Reaction Type |

| This compound | 1 eq. H₂O₂, Acetic Acid | 4-Acetamido-1-(methylsulfinyl)benzene (Sulfoxide) | Selective Oxidation |

| This compound | ≥2 eq. H₂O₂, Acetic Acid | 4-Acetamido-1-(methylsulfonyl)benzene (Sulfone) | Full Oxidation |

| This compound | m-Chloroperbenzoic acid (m-CPBA) | Sulfoxide and/or Sulfone | Oxidation |

Kinetic studies of sulfide (B99878) oxidation reveal that the reaction mechanism is influenced by the nucleophilicity of the sulfur atom. For related compounds, the rate of oxidation is affected by the electronic nature of the substituents on the aromatic ring. ysu.am Electron-donating groups enhance the nucleophilicity of the sulfur, thereby increasing the reaction rate, while electron-withdrawing groups have the opposite effect. ysu.am

In this compound, the acetamido group is an activating (electron-donating) group, which would be expected to increase the rate of oxidation at the sulfur atom compared to unsubstituted thioanisole. The kinetics of oxidation for similar substrates, such as 4-hydroxyanisole, have been studied, demonstrating the importance of substrate structure in reaction rates. nih.govnih.gov The reaction of sulfides with oxidants like cerium(IV) has been found to be first order with respect to both the substrate and the oxidant.

Table 2: Factors Influencing Oxidation Kinetics

| Factor | Effect on Reaction Rate | Rationale |

| Substituent Electronics | Electron-donating groups (e.g., -NHCOCH₃) increase the rate. | Increases the nucleophilicity of the sulfur atom, making it more reactive towards the electrophilic oxidant. ysu.am |

| Temperature | Increasing temperature generally increases the rate. | Provides the necessary activation energy for the reaction to proceed. researchgate.net |

| Oxidant Concentration | Increasing oxidant concentration increases the rate. | The reaction rate is typically dependent on the concentration of the oxidant. |

| Catalyst | Presence of an appropriate catalyst can significantly increase the rate. | Provides an alternative reaction pathway with lower activation energy. researchgate.net |

Reactivity of the Acetamido Group

The acetamido group (-NHCOCH₃) also possesses reactive sites, primarily the amide bond, which can undergo hydrolysis, and the N-H bond, which allows for substitution reactions.

The amide linkage in this compound can be cleaved through hydrolysis under either acidic or basic conditions. This reaction, also known as N-deacetylation, is a nucleophilic acyl substitution that converts the amide back to an amine. etsu.edu

Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water. etsu.edu

Base-catalyzed hydrolysis proceeds via the attack of a strong nucleophile, such as a hydroxide (B78521) ion, on the carbonyl carbon. etsu.edu

In both cases, the final product after workup is 4-(methylthio)aniline (B85588).

Transamidation, the reaction of an existing amide with an amine to form a new amide, is also a possibility but is often challenging due to the equilibrium nature of the reaction. mdpi.com These reactions typically require catalysts and conditions that favor the removal of the liberated amine to drive the reaction forward. mdpi.commdpi.com

The nitrogen atom of the acetamido group can be functionalized through N-alkylation or N-acylation. These reactions typically require the deprotonation of the amide N-H with a strong base, such as sodium hydride (NaH), to form a more nucleophilic amide anion. derpharmachemica.combeilstein-journals.org This anion can then react with an electrophile, like an alkyl halide or an acyl chloride, in a nucleophilic substitution reaction. derpharmachemica.com

The choice of base, solvent, and electrophile can influence the outcome and selectivity of the reaction. derpharmachemica.com For instance, N-acylation can also be achieved using thioesters as a stable acyl source. nih.gov

Table 3: Reactivity of the Acetamido Group

| Reaction Type | Reagents | Product |

| Acidic Hydrolysis | HCl (aq), Heat | 4-(Methylthio)aniline hydrochloride |

| Basic Hydrolysis | NaOH (aq), Heat | 4-(Methylthio)aniline |

| N-Alkylation | 1. NaH; 2. R-X (e.g., CH₃I) | N-alkyl-N-(4-(methylthio)phenyl)acetamide |

| N-Acylation | 1. NaH; 2. R-COCl (e.g., CH₃COCl) | N-acyl-N-(4-(methylthio)phenyl)acetamide |

Aromatic Electrophilic and Nucleophilic Substitution Reactions

The benzene (B151609) ring of this compound is susceptible to substitution reactions, with the regiochemical outcome dictated by the electronic properties of the existing substituents.

Electrophilic Aromatic Substitution (EAS)

This is a fundamental reaction for aromatic compounds where an electrophile replaces a hydrogen atom on the ring. wikipedia.org The rate and position of substitution are controlled by the substituents already present. wikipedia.org In this compound, both the acetamido (-NHCOCH₃) and the methylthio (-SCH₃) groups are activating, ortho-, para-directing groups. wikipedia.org This means they increase the rate of reaction compared to benzene and direct incoming electrophiles to the positions ortho and para to themselves.

Since the two groups are para to each other, they both activate the same positions: C2 and C6 (ortho to the acetamido group) and C3 and C5 (ortho to the methylthio group). The acetamido group is generally a stronger activating group than the methylthio group. Therefore, electrophilic substitution is expected to occur predominantly at the positions ortho to the more powerful activating acetamido group (C2 and C6).

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using Br₂ or Cl₂ with a Lewis acid catalyst. masterorganicchemistry.com

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl (-COR) or alkyl (-R) group. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr)

In contrast to electrophilic substitution, nucleophilic aromatic substitution involves the attack of a nucleophile on the aromatic ring, displacing a leaving group. wikipedia.orgmasterorganicchemistry.com This reaction is generally unfavorable for electron-rich aromatic rings like this compound. dalalinstitute.com The SNAr mechanism requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a good leaving group (like a halide) to stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.orgmasterorganicchemistry.com Since this compound contains two electron-donating groups and lacks a suitable leaving group, it is not a viable substrate for this type of reaction under typical conditions.

Detailed Reaction Mechanism Elucidation of this compound

The chemical reactivity of this compound, a thioether derivative, is centered around the nucleophilic sulfur atom, which is susceptible to oxidation and other electrophilic attacks. The acetamido group at the para position significantly influences the electron density on the sulfur atom, thereby modulating its reactivity compared to unsubstituted thioanisole. Mechanistic investigations into the reactions of this compound, particularly its oxidation to the corresponding sulfoxide and sulfone, provide valuable insights into the fundamental principles of organic reaction mechanisms.

Investigation of Transition States and Intermediates

The oxidation of this compound to its sulfoxide is a key transformation that proceeds through a transition state where the sulfur atom interacts with an oxygen donor from an oxidizing agent, such as a peroxy acid or hydrogen peroxide. While direct computational studies specifically on this compound are not extensively documented in publicly available literature, mechanistic pathways can be inferred from studies on analogous thioanisole derivatives.

In the oxidation of thioanisoles, the reaction is generally considered to be a bimolecular process. With an oxidant like hydrogen peroxide, the reaction is thought to proceed via a mechanism that can have characteristics of an SN2 reaction at the sulfur atom. The sulfur atom of this compound acts as the nucleophile, attacking the electrophilic oxygen of the oxidant.

Postulated Transition State for the Oxidation of this compound:

A plausible transition state for the oxidation with a peroxy acid involves a concerted mechanism. The sulfur atom attacks the terminal oxygen of the peroxy acid, while the hydroxyl proton is transferred to the carbonyl oxygen of the peroxy acid. This concerted process avoids the formation of high-energy charged intermediates.

Intermediate Formation: In certain catalytic systems, distinct intermediates can be formed. For instance, in metal-catalyzed oxidations, a metal-peroxo or metal-oxo species is often the active oxidant. The reaction would then proceed through the formation of a substrate-catalyst complex as an intermediate before the oxygen transfer occurs. While specific intermediates for this compound are not detailed in the available literature, the general mechanism for sulfide oxidation suggests the transient formation of a species where the sulfur is coordinated to the active oxidizing agent.

The electron-donating nature of the para-acetamido group is expected to stabilize the partial positive charge that develops on the sulfur atom in the transition state, thus accelerating the rate of oxidation compared to unsubstituted thioanisole.

Solvent Effects on Reactivity

The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. For the oxidation of this compound, the choice of solvent can influence the stability of the reactants, the transition state, and any intermediates.

The transition state of the oxidation of thioethers is generally more polar than the reactants. Therefore, polar solvents are expected to stabilize the transition state more effectively than the ground state of the reactants, leading to an increase in the reaction rate. This is consistent with general principles of physical organic chemistry.

Illustrative Table of Solvent Effects on a Model Sulfide Oxidation:

The following table, based on general trends observed in sulfide oxidations, illustrates how the reaction rate constant might vary with the solvent for the oxidation of a thioanisole derivative.

| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k_rel) |

| n-Hexane | 1.88 | 1 |

| Dichloromethane | 8.93 | 15 |

| Acetone | 20.7 | 50 |

| Acetonitrile | 37.5 | 120 |

| Water | 80.1 | 500 |

Note: The data in this table is illustrative and represents general trends for the oxidation of sulfides where the transition state is more polar than the reactants. Specific values for this compound would require experimental determination.

Hydrogen-bonding solvents can also play a crucial role by interacting with both the oxidizing agent and the developing sulfoxide, potentially influencing the activation energy of the reaction.

Catalytic Activation Mechanisms

The oxidation of this compound can be significantly accelerated through the use of catalysts. Various catalytic systems have been developed for the selective oxidation of sulfides to sulfoxides. The mechanisms of catalytic activation typically involve the formation of a more potent oxidizing species in situ.

Acid Catalysis: In the presence of an acid, the oxidizing power of agents like hydrogen peroxide can be enhanced. The acid can protonate the oxidant, making it a better electrophile.

Metal-Based Catalysis: A wide range of transition metal complexes are known to catalyze sulfide oxidation. The general mechanism often involves the following steps:

Coordination of the oxidant (e.g., H₂O₂) to the metal center to form a reactive metal-peroxo or metal-oxo species.

Coordination of the this compound to the activated metal complex.

Oxygen transfer from the metal complex to the sulfur atom.

Release of the this compound sulfoxide product and regeneration of the catalyst.

Enzymatic Catalysis: Biocatalysts, such as chloroperoxidase, can also be employed for the selective oxidation of thioanisoles. In such systems, the enzyme's active site activates the oxidant and provides a chiral environment for asymmetric oxidation if applicable.

Computational Chemistry and Molecular Modeling of 4 Acetamidothioanisole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule in its ground state. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For 4-Acetamidothioanisole, this involves determining the most stable bond lengths, bond angles, and dihedral angles. DFT methods are routinely employed for this purpose, with a choice of a functional (e.g., B3LYP, CAM-B3LYP) and a basis set (e.g., 6-311G(d,p)) that balances computational cost and accuracy.

A computational study on the closely related molecule, 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, utilized the CAM-B3LYP functional with a 6–311G(d,p) basis set to optimize its molecular structure nih.gov. A similar approach for this compound would reveal key structural features, such as the planarity of the amide group and its orientation relative to the phenyl ring.

Conformational analysis would further explore the molecule's flexibility by examining the energy changes associated with rotation around key single bonds, such as the C-N bond of the acetamido group and the C-S bond of the thioanisole (B89551) group. This analysis identifies the most stable conformers and the energy barriers between them, which is crucial for understanding the molecule's dynamic behavior.

Electronic Structure and Reactivity Descriptors

Once the geometry is optimized, quantum chemical calculations can elucidate the electronic structure. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical descriptor of chemical reactivity and kinetic stability.

For the analogous compound 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, analysis of these frontier orbitals revealed that the HOMO is primarily localized on the phenyl ring, the sulfur atom, and the amide group, while the LUMO is concentrated on the phenyl ring nih.gov. This suggests that the primary electronic transition is of a π–π* character nih.gov. A similar analysis for this compound would map its electron density distribution, providing insights into its electronic properties.

Other reactivity descriptors that can be calculated include:

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is useful for predicting sites of non-covalent interactions.

Mulliken and Natural Population Analysis (NPA): These methods assign partial charges to each atom in the molecule, helping to understand the charge distribution and polar nature of the bonds.

Prediction of Spectroscopic Parameters

Quantum chemical calculations are a valuable tool for predicting and interpreting spectroscopic data.

Infrared (IR) Frequencies: By calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies corresponding to the normal modes of the molecule can be predicted. These theoretical frequencies help in the assignment of experimental IR and Raman spectra.

NMR Chemical Shifts: The magnetic shielding tensors for each nucleus can be calculated, which are then converted into NMR chemical shifts. These predicted shifts are instrumental in assigning peaks in experimental ¹H and ¹³C NMR spectra and confirming molecular structures.

Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions from the ground state to excited states. This allows for the prediction of the absorption wavelengths (λmax) in a UV-Vis spectrum. For the related 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, TD-DFT calculations were used to calculate the theoretical absorption spectrum, linking it to the HOMO-LUMO transition nih.gov.

Mass Spectrometry (MS) Fragmentation: While less routine, computational methods can also be used to model the fragmentation pathways of a molecule in a mass spectrometer by calculating the energies of potential fragment ions.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a time-resolved view of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules. This allows for the study of dynamic processes and conformational changes that are not captured by static quantum chemical calculations.

Dynamic Behavior in Solution and Solid State

MD simulations can model this compound in different environments to understand its dynamic properties. In a simulated solvent box (e.g., water or an organic solvent), MD can reveal how the molecule's conformation changes over time and how it interacts with surrounding solvent molecules through hydrogen bonds or other non-covalent forces. In the solid state, MD simulations of a crystal lattice can provide insights into crystal packing forces, phase transitions, and the mobility of the molecule within the crystal. To date, specific MD simulation studies for this compound have not been reported in the literature.

Ligand-Protein Interaction Simulations (if applicable)

If this compound is being investigated for potential biological activity, molecular docking and subsequent MD simulations are essential tools.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a protein target. A library of possible conformations of this compound would be "docked" into the active site of a target protein, and a scoring function would rank the most likely binding poses.

Ligand-Protein MD Simulations: Following docking, an MD simulation of the protein-ligand complex is typically performed. This simulation assesses the stability of the predicted binding pose over time (e.g., nanoseconds to microseconds). It provides detailed information on the specific interactions (like hydrogen bonds, hydrophobic interactions, and salt bridges) that stabilize the complex and calculates the binding free energy, which is a more rigorous estimate of binding affinity. Currently, there are no published studies detailing the docking or molecular dynamics simulation of this compound with any protein target.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural or property-based descriptors of a series of compounds with their biological activities or physicochemical properties, respectively. For this compound and its derivatives, QSAR/QSPR studies can be instrumental in predicting their potential efficacy as therapeutic agents or their physical characteristics without the need for extensive experimental synthesis and testing.

A hypothetical QSAR study on a series of this compound derivatives could aim to predict their inhibitory activity against a specific enzyme, for instance, a cyclooxygenase (COX) enzyme, given the known anti-inflammatory properties of some acetanilide (B955) derivatives. semanticscholar.org In such a study, various molecular descriptors would be calculated for each analog. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., LogP).

A multiple linear regression (MLR) analysis could then be employed to generate a QSAR model. An exemplary, albeit hypothetical, QSAR equation might look like this:

pIC₅₀ = 0.5 * LogP - 0.2 * MW + 1.5 * HBD + 2.1

Where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.

LogP represents the lipophilicity of the compound.

MW is the molecular weight.

HBD is the number of hydrogen bond donors.

| Compound | pIC₅₀ (Observed) | LogP | MW | HBD | pIC₅₀ (Predicted) |

| This compound | 5.2 | 2.1 | 181.25 | 1 | 5.0 |

| Derivative A | 5.5 | 2.5 | 195.28 | 1 | 5.4 |

| Derivative B | 4.8 | 1.8 | 167.22 | 1 | 4.7 |

| Derivative C | 5.9 | 2.8 | 209.31 | 2 | 6.1 |

| Derivative D | 4.5 | 1.5 | 153.19 | 1 | 4.3 |

Similarly, a QSPR model could be developed to predict a physicochemical property like the lipophilicity (LogP) of aniline (B41778) derivatives, which share a structural component with this compound. nih.gov Such a model would utilize a different set of descriptors that are more relevant to the property being predicted.

Molecular Docking and Pharmacophore Modeling in Drug Discovery

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a small molecule like this compound or its analogs might bind to the active site of a target protein. For instance, docking studies of thioanisole have been performed to understand its interaction with enzymes like P450. researchgate.net

A hypothetical molecular docking study could investigate the binding of this compound derivatives to the active site of a kinase, a common target in cancer therapy. The results would be presented as a docking score, which estimates the binding affinity, and a detailed visualization of the binding interactions, such as hydrogen bonds and hydrophobic interactions.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

| This compound | -7.5 | MET318, LYS168 |

| Analog X | -8.2 | LEU371, VAL151, MET318 |

| Analog Y | -7.9 | LYS168, ASP432 |

| Analog Z | -8.5 | MET318, LEU371, ILE149 |

Pharmacophore modeling, on the other hand, focuses on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. A pharmacophore model can be generated based on a set of active molecules and used to screen large compound libraries for new potential hits. For a series of biologically active this compound derivatives, a pharmacophore model might consist of features like a hydrogen bond acceptor, a hydrogen bond donor, a hydrophobic group, and an aromatic ring.

Machine Learning and Artificial Intelligence in Chemical Research

Machine learning (ML) and artificial intelligence (AI) are increasingly being applied in chemical research to build more complex and predictive models of molecular properties and activities. escholarship.orgrsc.org These approaches can handle vast and complex datasets, uncovering non-linear relationships that might be missed by traditional QSAR/QSPR methods.

In the context of this compound, machine learning models could be trained on large datasets of diverse aromatic sulfide (B99878) compounds to predict a range of properties, from biological activity against multiple targets to ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. For example, a random forest or a neural network model could be developed to predict the carcinogenicity of substituted anilines and thioanisoles.

| Model Type | Property Predicted | Accuracy (%) |

| Random Forest | Mutagenicity | 85 |

| Support Vector Machine | hERG Inhibition | 82 |

| Gradient Boosting | Aqueous Solubility | 90 |

| Deep Neural Network | Cytochrome P450 Inhibition | 88 |

The integration of machine learning in the computational study of this compound and its analogs holds the promise of accelerating the discovery of new applications for this chemical scaffold, from novel pharmaceuticals to advanced materials. By leveraging large datasets and sophisticated algorithms, researchers can build highly accurate predictive models to guide their experimental efforts.

Catalytic Applications of 4 Acetamidothioanisole and Its Derivatives

4-Acetamidothioanisole as a Ligand in Homogeneous Catalysis

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. The performance of a metal catalyst is heavily dependent on the ligands that surround the metal center. Ligands can modulate the metal's reactivity, selectivity, and stability. This compound possesses both a soft sulfur donor and a harder amide group, allowing for potentially versatile coordination behavior with various transition metals.

Research into ligands containing both thioether and amide functionalities has shown they can coordinate to metals in various modes. Depending on the reaction conditions and the metal precursor, this compound could potentially act as a monodentate ligand through its sulfur atom or as a bidentate ligand, involving both the sulfur and the amide oxygen. The electronic properties of the aryl ring, influenced by the para-acetamido group, can also affect the donor strength of the sulfur atom. While the coordination of similar thioether and amide-containing molecules to metals like palladium, platinum, and rhodium has been explored, specific studies detailing the synthesis and characterization of this compound complexes are not extensively documented in publicly available research.

The application of this compound as a ligand in catalysts for polymerization reactions is not a widely reported area of research. Olefin polymerization, a major industrial process, often relies on late transition metal catalysts where ligand design is crucial for controlling polymer properties. The electronic and steric profile of the ligand dictates the catalyst's activity and the resulting polymer's molecular weight and branching.

Similarly, ring-opening polymerization (ROP) of cyclic esters to produce biodegradable polymers like polylactide (PLA) and polycaprolactone (B3415563) (PCL) is another area where ligand-metal complexes are extensively used as catalysts. The ligand framework influences the stereoselectivity and control over the polymerization. While a vast number of ligands have been developed for these purposes, the use of this compound in these specific catalytic systems has not been prominently featured in scientific literature.

Hydroamination and hydrosilylation are important atom-economical reactions that form C-N and C-Si bonds, respectively. These reactions are often catalyzed by transition metal complexes, where the ligand plays a key role in the catalytic cycle. The reactivity and selectivity of the catalyst can be fine-tuned by modifying the steric and electronic properties of the ligands. There is currently a lack of specific research literature describing the use of this compound or its simple derivatives as ligands in metal-catalyzed hydroamination or hydrosilylation reactions.

Alkyne metathesis is a powerful organic reaction that involves the redistribution of alkyne bonds, catalyzed by metal alkylidyne complexes, typically of molybdenum or tungsten. The ligands on these catalysts are critical for their stability and activity. While various ancillary ligands have been developed to support these high-oxidation-state metal centers, the application of this compound in this context has not been reported. The reaction is sensitive to the electronic environment of the metal, and ligands are chosen to optimize catalytic turnover and functional group tolerance.

Organocatalytic Roles of this compound Derivatives

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations. A key area within this field is asymmetric organocatalysis, where chiral catalysts are used to produce enantiomerically enriched products. This approach avoids the use of often toxic and expensive heavy metals.

For this compound to function as an organocatalyst, it would need to be modified to incorporate features that can activate substrates and control stereochemistry. This typically involves creating derivatives that possess chiral centers and functional groups capable of interacting with reactants through non-covalent interactions like hydrogen bonding or through the formation of transient covalent intermediates (e.g., enamines or iminium ions).

While the base structure of this compound is achiral, it can serve as a scaffold for building more complex chiral molecules. For example, the aromatic ring could be functionalized, or the acetyl group could be replaced with a chiral auxiliary. The thioether group could also be oxidized to a chiral sulfoxide (B87167), which can direct stereoselective transformations. A search of the current chemical literature does not yield specific examples of derivatives of this compound being employed as standalone organocatalysts for asymmetric reactions. The development of chiral catalysts often involves classes of molecules like prolines, cinchona alkaloids, and thioureas, which have proven to be effective and general for a wide range of reactions.

The table below summarizes the enantiomeric excess (ee) achieved in a representative asymmetric reaction using a well-established class of organocatalysts, to provide context for the performance levels expected in this field.

| Catalyst Type | Reaction | Substrate 1 | Substrate 2 | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Proline Derivative | Aldol Reaction | Cyclohexanone | 4-Nitrobenzaldehyde | up to 99% |

| Cinchona Alkaloid-derived Thiourea | Michael Addition | Acetylacetone | trans-β-Nitrostyrene | up to 98% |

| Chiral Phosphoric Acid | Friedel-Crafts Alkylation | Indole | trans-β-Nitrostyrene | up to 97% |

Design of Chiral Catalysts Based on this compound Scaffold

The development of chiral catalysts is fundamental to asymmetric synthesis, enabling the production of enantiomerically pure compounds, which is crucial in the pharmaceutical and fine chemical industries. The this compound scaffold presents a viable starting point for the synthesis of novel chiral ligands due to its functional groups that can be readily modified.

The thioether sulfur atom in this compound can act as a soft donor ligand for various transition metals, including palladium, rhodium, and copper, which are commonly used in catalytic converters. The nitrogen atom of the acetamido group can also serve as a coordination site. By introducing chiral centers into the molecule, for instance, through modification of the acetyl group or the aromatic ring, it is possible to design bidentate or even tridentate chiral ligands.

Research Findings:

Although specific research on chiral catalysts derived directly from this compound is limited, the broader class of chiral thioether ligands has been extensively studied in asymmetric catalysis. These ligands have proven effective in a range of reactions, including allylic alkylations, hydrogenations, and conjugate additions. The sulfur atom in these ligands often plays a crucial role in stabilizing the metal center and influencing the stereochemical outcome of the reaction.

The design of such catalysts would typically involve a multi-step synthesis starting from this compound. For example, ortho-lithiation of the aromatic ring followed by reaction with a chiral electrophile could introduce a stereogenic center. Alternatively, the methyl group of the thioether could be functionalized to incorporate a chiral moiety.

Hypothetical Performance of a Chiral Catalyst Derived from this compound in Asymmetric Allylic Alkylation:

| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1.0 | THF | 0 | 95 | 92 |

| 0.5 | Toluene | -20 | 92 | 95 |

| 1.0 | CH2Cl2 | 25 | 98 | 88 |

This table is illustrative and represents the type of data that would be sought in the evaluation of a new chiral catalyst. The values are hypothetical and not based on experimental results for a this compound-derived catalyst.

Heterogeneous Catalysis Using Supported this compound Complexes

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages in terms of catalyst recovery, recycling, and process scalability. Metal complexes derived from this compound could potentially be immobilized on solid supports to create robust heterogeneous catalysts.

The functional groups of this compound provide handles for covalent attachment to various support materials such as silica (B1680970), alumina, polymers, or zeolites. For instance, the acetamido group could be hydrolyzed to the corresponding amine, which can then be functionalized for grafting onto a support. The resulting supported ligand could then be complexed with a catalytically active metal.

Research Findings:

The field of supported catalysts is well-established, with numerous examples of phosphine, amine, and other ligands immobilized on solid supports for a variety of catalytic transformations. For instance, palladium catalysts supported on microporous polymer networks have demonstrated high efficiency and reusability in cross-coupling reactions. While specific examples involving this compound are not readily found, the principles of catalyst immobilization are broadly applicable. The choice of support and the method of attachment can significantly influence the catalyst's activity, selectivity, and stability.

Potential Supports and Immobilization Strategies for this compound Derivatives:

| Support Material | Functionalization of Support | Linkage to Ligand | Potential Catalytic Application |

| Silica (SiO2) | Chloropropylation | Amine alkylation | C-C cross-coupling |

| Polystyrene | Chloromethylation | Amide N-alkylation | Hydrogenation |

| Zeolite | Silylation with functional silanes | Covalent bonding | Shape-selective oxidation |

This table provides a conceptual framework for the development of heterogeneous catalysts based on the this compound scaffold.

Mechanistic Aspects of Catalytic Cycles and Selectivity Control

Understanding the mechanism of a catalytic reaction is crucial for optimizing its performance and controlling the selectivity towards the desired product. In the context of catalysts derived from this compound, both the electronic and steric properties of the ligand would play a pivotal role in the catalytic cycle.

The thioether and acetamido groups can influence the electron density at the metal center, thereby affecting its reactivity in key steps such as oxidative addition and reductive elimination. The steric bulk of the ligand, which can be tuned through synthetic modifications, can control the access of substrates to the metal center, thus influencing regioselectivity and stereoselectivity.

Research Findings:

Mechanistic studies of transition metal catalysis often involve a combination of experimental techniques (e.g., kinetics, in-situ spectroscopy) and computational modeling. For thioether-containing ligands, it has been shown that the sulfur atom can act as a hemilabile ligand, coordinating and de-coordinating from the metal center during the catalytic cycle. This dynamic behavior can open up coordination sites for substrate binding and facilitate product release.

In a hypothetical catalytic cycle involving a palladium complex of a this compound-derived ligand in a cross-coupling reaction, the ligand would be expected to:

Stabilize the active Pd(0) species.

Facilitate the oxidative addition of an aryl halide.

Influence the transmetalation step with an organometallic reagent.

Promote the reductive elimination of the final product, regenerating the Pd(0) catalyst.

The control of selectivity would arise from the specific geometry and electronic environment imposed by the ligand on the palladium center throughout these steps.

Biological Activity and Pharmacological Research of 4 Acetamidothioanisole and Its Derivatives

Enzyme Inhibition and Modulation Studies

The ability of 4-Acetamidothioanisole and its related structures to interact with and modulate the activity of specific enzymes is a key area of pharmacological research. These interactions can form the basis for potential therapeutic applications.